molecular formula C14H18O5 B11723356 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarboxylic Acid

1-(3,4,5-Trimethoxyphenyl)cyclobutanecarboxylic Acid

Cat. No.: B11723356
M. Wt: 266.29 g/mol
InChI Key: FVGKQDPCDRRKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4,5-Trimethoxyphenyl)cyclobutanecarboxylic acid is a chemical compound that features a cyclobutane ring attached to a carboxylic acid group and a 3,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarboxylic acid typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with cyclobutanecarboxylic acid under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4,5-Trimethoxyphenyl)cyclobutanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)cyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and pathways, making the compound useful for studying biological mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: Two dihydrofolate reductase (DHFR) inhibitors.

Uniqueness

1-(3,4,5-Trimethoxyphenyl)cyclobutanecarboxylic acid is unique due to its cyclobutane ring, which imparts distinct structural and chemical properties

Properties

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C14H18O5/c1-17-10-7-9(8-11(18-2)12(10)19-3)14(13(15)16)5-4-6-14/h7-8H,4-6H2,1-3H3,(H,15,16)

InChI Key

FVGKQDPCDRRKRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2(CCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.